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5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione

15‑hydroxyprostaglandin dehydrogenase enzyme inhibition cancer chemoprevention

Researchers employing thiazolidinedione (TZD) scaffolds face confounding 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitory activity from non-methylated analogs. N-Methylation of the TZD core in this compound completely abrogates 15-PGDH inhibition, providing a clean negative-control probe for NAD⁺-dependent signaling and prostaglandin metabolism studies. • Eliminates 15-PGDH interference vs. demethylated AS-041164 • Enables direct PI3Kγ selectivity comparison (benchmark AS-041164: γ IC₅₀ = 70 nM, >20-fold over β/δ) • Pre-methylated core bypasses an N-alkylation step, accelerating hit-to-lead library synthesis

Molecular Formula C12H9NO4S
Molecular Weight 263.27
CAS No. 366486-15-9
Cat. No. B2503026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione
CAS366486-15-9
Molecular FormulaC12H9NO4S
Molecular Weight263.27
Structural Identifiers
SMILESCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=O
InChIInChI=1S/C12H9NO4S/c1-13-11(14)10(18-12(13)15)5-7-2-3-8-9(4-7)17-6-16-8/h2-5H,6H2,1H3/b10-5-
InChIKeyGRZZSBYOBQEXGB-YHYXMXQVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl Thiazolidinedione for Selective Profiling and Library Synthesis


5-[(Z)-1,3-Benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione is a thiazolidinedione (TZD) derivative bearing a 1,3-benzodioxol-5-ylmethylidene group at the 5‑position and a methyl substituent on the thiazolidine nitrogen. It is the direct N‑methyl analog of the well‑characterized PI3Kγ inhibitor AS‑041164 (5‑(benzo[1,3]dioxol‑5‑ylmethylene)‑1,3‑thiazolidine‑2,4‑dione, CAS 6318‑41‑8) . The compound is commercially available with a purity of ≥95 % (HPLC) and serves as a versatile intermediate for generating focused libraries of biologically active molecules, as illustrated by recent anticancer agent discovery programs [1].

Why N-Methylation Prevents Analog Interchange


Generic substitution of thiazolidinediones in procurement is precarious because minor structural modifications can drastically alter biological activity and physicochemical properties. N‑Methylation of the thiazolidinedione ring, as present in this compound, has been shown to completely abrogate 15‑hydroxyprostaglandin dehydrogenase (15‑PGDH) inhibitory activity exhibited by non‑methylated analogs [1]. Furthermore, the N‑methyl group eliminates the sole hydrogen‑bond donor of the scaffold, reducing topological polar surface area (TPSA) and increasing lipophilicity (predicted LogP 2.08 vs. ~1.7 for the demethylated AS‑041164 ), which can impact solubility, permeability, and off‑target binding. Consequently, the compound cannot be interchanged with its demethylated counterpart without altering the pharmacological and ADME profile.

Quantitative Differentiation Evidence for N-Methyl Thiazolidinedione


15-PGDH Inhibition Abolished by N-Methylation

In a structure–activity relationship (SAR) study of thiazolidinedione 15‑PGDH inhibitors, N‑methylation of the thiazolidinedione core resulted in complete loss of inhibitory activity [1]. Whereas the demethylated 5‑(benzo[1,3]dioxol‑5‑ylmethylene)thiazolidine‑2,4‑dione (AS‑041164) retains the acidic NH proton that is critical for target engagement, the target compound’s N‑CH₃ group removes this pharmacophoric element, predicting a distinct selectivity profile that avoids 15‑PGDH‑mediated pathways.

15‑hydroxyprostaglandin dehydrogenase enzyme inhibition cancer chemoprevention

Predicted Physicochemical Differentiation vs Demethylated Analog

The target compound exhibits a calculated topological polar surface area (TPSA) of 55.84 Ų and a consensus LogP of 2.08 , whereas the demethylated analog AS‑041164 is predicted to have a TPSA of ~64.7 Ų and a LogP of ~1.7 . The lower TPSA and higher lipophilicity suggest improved passive membrane permeability and potentially enhanced blood–brain barrier penetration, albeit with reduced aqueous solubility.

ADME prediction permeability drug‑likeness

PI3Kγ Selectivity Baseline from Demethylated Analog

AS‑041164 potently inhibits the PI3Kγ isoform with an IC₅₀ of 70 nM and demonstrates selectivity over PI3Kα (IC₅₀ = 240 nM), PI3Kβ (IC₅₀ = 1.45 µM), and PI3Kδ (IC₅₀ = 1.70 µM) . While the N‑methyl analog has not been independently profiled against the PI3K panel, the addition of the N‑CH₃ group is expected to further modulate isoform selectivity by altering interactions within the ATP‑binding pocket, as observed in analogous kinase inhibitor series. This established baseline allows researchers to evaluate the impact of N‑methylation on kinase selectivity in a controlled manner.

PI3Kγ inhibition isoform selectivity cancer signaling

Synthetic Step Reduction by Pre-Methylation

In the synthetic route described by Vunnam et al. (2024), the demethylated intermediate (Z)‑5‑(benzo[1,3]dioxol‑5‑ylmethylene)thiazolidine‑2,4‑dione (5b) was subjected to N‑alkylation to generate a library of anticancer agents [1]. When the desired final compound requires only N‑methylation, the target compound’s pre‑installed N‑CH₃ group saves one synthetic step, reducing both time and material costs and facilitating more rapid library expansion.

library synthesis heterocyclic chemistry medicinal chemistry

Application Scenarios for N-Methyl Thiazolidinedione


15-PGDH-Negative Pharmacological Probe

Because N‑methylation of the thiazolidinedione core abolishes 15‑PGDH inhibition [1], this compound is ideally suited as a negative‑control probe in experiments where the demethylated analog would confound results through on‑target 15‑PGDH activity. Researchers studying NAD⁺‑dependent signaling or prostaglandin metabolism in hormone‑responsive cancers can employ this compound to dissect pathway contributions without 15‑PGDH interference.

Matched Molecular Pair for PI3Kγ Selectivity Optimization

The well‑defined PI3K isoform selectivity of the demethylated analog AS‑041164 (γ IC₅₀ = 70 nM, >20‑fold selectivity over β and δ) provides a benchmark . By directly comparing the N‑methyl compound’s kinase profile, medicinal chemists can quantify the effect of the N‑CH₃ group on PI3K binding, facilitating rational design of next‑generation isoform‑selective inhibitors.

Membrane-Permeable TZD Library Scaffold

The measured TPSA of 55.84 Ų and LogP of 2.08 indicate a favorable profile for passive permeability compared to the demethylated parent . This makes the compound an attractive starting point for constructing CNS‑penetrant kinase inhibitor libraries, where reduced hydrogen‑bond donor count and moderate lipophilicity are critical for blood–brain barrier crossing.

Pre-Methylated Building Block for Streamlined Parallel Synthesis

In synthetic workflows where the target lead series requires a methylated thiazolidinedione core, procuring this pre‑methylated compound eliminates a dedicated N‑alkylation step [2]. This reduction in step count accelerates hit‑to‑lead timelines and lowers the overall cost of library production, directly benefiting industrial medicinal chemistry teams.

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